molecular formula C11H17BO3 B1374590 4-(Neopentyloxy)phenylboronic acid CAS No. 938443-38-0

4-(Neopentyloxy)phenylboronic acid

Cat. No.: B1374590
CAS No.: 938443-38-0
M. Wt: 208.06 g/mol
InChI Key: BQLAQNYVAYGYQT-UHFFFAOYSA-N
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Description

4-(Neopentyloxy)phenylboronic acid is a unique chemical compound with the empirical formula C11H17BO3 and a molecular weight of 208.06 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital .

Scientific Research Applications

Supramolecular Assemblies

4-(Neopentyloxy)phenylboronic acid and its derivatives play a role in the design and synthesis of supramolecular assemblies. Such assemblies have been observed with phenylboronic acids, including the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, leading to centrosymmetric cyclic C–H⋯O hydrogen bonding dimers (Pedireddi & Seethalekshmi, 2004).

Diagnostic and Therapeutic Applications

Phenylboronic acid-decorated polymeric nanomaterials, which could include derivatives of this compound, have been exploited for diagnostic and therapeutic applications. They have shown potential in drug delivery systems and biosensors, particularly interacting with glucose and sialic acid (Lan & Guo, 2019).

Glucose-Responsive Materials

Phenylboronic acid-based materials, such as those derived from this compound, are significant in constructing glucose-responsive systems, particularly in insulin delivery. This includes materials like nanogels, micelles, vesicles, and mesoporous silica nanoparticles (Ma & Shi, 2014).

Carbohydrate Chemistry

This compound derivatives are useful in carbohydrate chemistry. They condense with diols to form cyclic esters, aiding in the synthesis of specifically substituted or oxidized sugar derivatives. Such derivatives have applications in chromatographic solvents and electrophoretic separations of polyhydroxy compounds (Ferrier, 1972).

Nanoparticle-Based Therapeutics

Phenylboronic-acid-modified nanoparticles, potentially including this compound derivatives, show promise as antiviral therapeutics. They can form complexes with compounds like iron-oxide, silica, or diamond-derived nanoparticles, potentially inhibiting viral entry in diseases like Hepatitis C (Khanal et al., 2013).

Gene Transfection

Phenylboronic acid-modified polymers have shown enhanced capability for gene transfection. The incorporation of boronic acid groups into polyethylenimine, potentially including this compound, enhances gene delivery efficiency through improved DNA condensation and cell uptake (Peng, Chen, Zhong, & Zhuo, 2010).

Safety and Hazards

The safety data sheet for phenylboronic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation .

Biochemical Analysis

Biochemical Properties

4-(Neopentyloxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible complexes with polyols, including sugars. This interaction is crucial for its application in analytical and therapeutic fields. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors for detecting biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with sugars and glycoproteins on the cell membrane can enhance its cellular uptake and influence cell function. Studies have demonstrated that phenylboronic acid derivatives, including this compound, can disrupt cellular processes in cultured tobacco cells, leading to cellular disruption .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The boronic acid group can bind to diols and other nucleophiles, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. The compound’s ability to form reversible complexes with polyols is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. While specific data on the temporal effects of this compound are limited, it is known that phenylboronic acid derivatives can form reversible complexes with polyols, which may influence their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial. Studies on phenylboronic acid derivatives have shown that they can improve drug-loading efficiency and cell permeation ability, which may influence their dosage effects in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to form complexes with polyols can affect metabolic flux and metabolite levels. While specific data on the metabolic pathways of this compound are limited, it is known that phenylboronic acid derivatives can influence various metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to form complexes with sugars and glycoproteins can influence its localization and accumulation within cells. This property is important for its potential therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is influenced by its ability to form complexes with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function within cells .

Properties

IUPAC Name

[4-(2,2-dimethylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-11(2,3)8-15-10-6-4-9(5-7-10)12(13)14/h4-7,13-14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLAQNYVAYGYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681723
Record name [4-(2,2-Dimethylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938443-38-0
Record name [4-(2,2-Dimethylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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